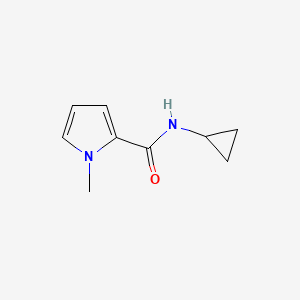
Chlorhydrate de 1-(pipéridin-4-yl)-1H-1,3-benzodiazole
Vue d'ensemble
Description
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is a compound that features a piperidine ring fused to a benzodiazole structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperidine ring, a six-membered heterocycle containing nitrogen, contributes to the compound’s biological activity and pharmacological properties.
Applications De Recherche Scientifique
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating cellular processes.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
The compound “1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride” is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Biochemical Pathways
The compound “1-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride” may be involved in the activation of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Analyse Biochimique
Biochemical Properties
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . This interaction is significant as it can modulate the release of pro-inflammatory cytokines such as interleukin-1β. Additionally, the compound has been found to interact with ATPase enzymes, reducing their activity and thereby influencing cellular energy metabolism .
Cellular Effects
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride affects various types of cells and cellular processes. It has been observed to inhibit pyroptosis, a form of programmed cell death, in macrophages . This inhibition is achieved by reducing the release of interleukin-1β and other pro-inflammatory cytokines. The compound also influences cell signaling pathways, particularly those involved in inflammation and immune response. Furthermore, it affects gene expression by modulating the activity of transcription factors involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride involves its binding interactions with specific biomolecules. It binds to the NLRP3 protein, inhibiting its activation and subsequent formation of the inflammasome complex . This binding prevents the cleavage of pro-caspase-1 into its active form, thereby reducing the production of interleukin-1β. Additionally, the compound inhibits ATPase activity, which affects cellular energy metabolism and reduces the availability of ATP for various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates immune responses without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in energy metabolism, such as ATPase . These interactions can influence the levels of various metabolites and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .
Subcellular Localization
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . The compound can also be found in the nucleus, where it may influence gene expression by modulating the activity of transcription factors . Additionally, post-translational modifications such as phosphorylation can affect its localization and activity within different cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide (Ti(OiPr)4) and sodium cyanoborohydride (NaBH3CN) . Further alkylation using different alkyl/aryl halides in the presence of sodium hydride (NaH) in dimethylformamide (DMF) gives a series of novel compounds .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can modify the benzodiazole ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under conditions such as reflux in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
Comparaison Avec Des Composés Similaires
- **1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- **1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
Comparison: 1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride is unique due to its specific combination of the piperidine and benzodiazole moieties. This structure imparts distinct pharmacological properties compared to other piperidine derivatives. For instance, the presence of the benzodiazole ring may enhance its ability to interact with certain biological targets, making it more effective in specific therapeutic applications .
Propriétés
IUPAC Name |
1-piperidin-4-ylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10;/h1-4,9-10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNARRRBAUTZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-05-5 | |
| Record name | 1H-Benzimidazole, 1-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187174-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl-[1-(1-methyl-piperidin-4-yl)-2-pyrrolidin-1-yl-ethyl]-amine](/img/structure/B1461900.png)








![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

